molecular formula C14H19NO B1339069 4-(Dimethylamino)-4-phenylcyclohexan-1-one CAS No. 65619-20-7

4-(Dimethylamino)-4-phenylcyclohexan-1-one

Cat. No. B1339069
CAS RN: 65619-20-7
M. Wt: 217.31 g/mol
InChI Key: DEOPEYZZVGZQFC-UHFFFAOYSA-N
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Description

The compound “4-(Dimethylamino)-4-phenylcyclohexan-1-one” is a cyclohexanone derivative with a dimethylamino group and a phenyl group attached at the 4-position. Cyclohexanone derivatives are a class of compounds that have been studied for various applications, including in the synthesis of pharmaceuticals and other organic compounds .


Molecular Structure Analysis

Based on its name, “4-(Dimethylamino)-4-phenylcyclohexan-1-one” would have a cyclohexanone ring (a six-membered carbon ring with a ketone functional group), with a phenyl ring and a dimethylamino group attached at the 4-position of the ring. The exact 3D structure and conformation would depend on the specific spatial arrangement of these groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as its melting point, boiling point, solubility, and reactivity. These properties would depend on the specific structure and functional groups of the compound .

Scientific Research Applications

Synthesis of Isoxazolone-Type Heterocycles

  • Summary of Application: This compound is used as a catalyst in the synthesis of isoxazolone-type heterocycles .
  • Methods of Application: The catalysts used in this study were prepared by the impregnation of 2 wt% Ag on commercial support oxides . The characteristics of these materials are obtained using various methods such as inductively coupled plasma atomic emission spectroscopy (ICP), X-ray diffraction (XRD), Fourier transform infrared (FTIR) spectroscopy, Raman spectroscopy, adsorption–desorption of N2 and Diffuse reflectance UV–visible (RD/UV–Vis) .
  • Results or Outcomes: The application of the catalysts Ag–Al2O3, Ag–MgO and Ag–CeO2 in the synthesis of the 4- (4- (dimethylamino)benzylidene)-3-methylisoxazol-5 (4H)-one using an aldehyde as the starting molecule, revealed that all the catalysts had interested yields up to 60%. However, the Ag–CeO2 catalyst showed a yield that goes to 94% .

Nucleophilic Catalyst

  • Summary of Application: 4-(Dimethylamino)pyridine is a useful nucleophilic catalyst for various reactions such as esterifications with anhydrides, the Baylis-Hillman reaction, hydrosilylations, tritylation and Steglich rearrangement .
  • Methods of Application: It is also an effective catalyst for transesterification of beta-keto esters and silylation of alcohols .
  • Results or Outcomes: The use of this catalyst has several advantages: easy separation of the catalyst from the reaction mixture, simplified recovery and catalyst recycling, long catalytic life, saving atoms, environment respect, helps to diminish cost-effectiveness, and energy .

Future Directions

The future directions for research on a compound like “4-(Dimethylamino)-4-phenylcyclohexan-1-one” would depend on its potential applications. For example, if it were found to have biological activity, it could be studied further for potential medicinal uses .

properties

IUPAC Name

4-(dimethylamino)-4-phenylcyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO/c1-15(2)14(10-8-13(16)9-11-14)12-6-4-3-5-7-12/h3-7H,8-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEOPEYZZVGZQFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1(CCC(=O)CC1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60465439
Record name 4-dimethylamino-4-phenylcyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60465439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Dimethylamino)-4-phenylcyclohexan-1-one

CAS RN

65619-20-7
Record name 4-dimethylamino-4-phenylcyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60465439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The residue (N,N-dimethyl-8-phenyl-1,4-dioxaspiro-[4.5]decan-8-amine) was taken up in aqueous HCl at pH 1. It was stirred for 1 hour at 65° C. The batch was cooled and brought to pH 4 with NaOH solution. 2-MTHF (52 ml) was then added. The mixture was alkalised with NaOH at 15-25° C. to pH≧12. The organic phase was concentrated at 45° C. and at reduced pressure (<10 mbar). The residue was dissolved at 65° C. in twice the amount of isopropanol/H2O 60/40. The batch was stirred overnight at −10° C. The precipitate was suctioned off, subsequently washed with cold isopropanol/H2O and dried overnight in a drying cupboard (45° C., <100 mbar).
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

Dimethyl-(8-phenyl-1,4-dioxaspiro[4.5]dec-8-yl)amine hydrochloride (10.5 g, 35.2 mmol) was dissolved in 7.5 N hydrochloric acid (36 ml) and the solution was stirred at room temperature for 96 h. When the hydrolysis had ended, the reaction mixture was extracted with diethyl ether (2×50 ml). The aqueous phase was rendered alkaline with 5 N sodium hydroxide solution, while cooling with ice, and extracted with methylene chloride (3×50 ml) and the extract was concentrated. It was possible to isolate 4-dimethylamino-4-phenylcyclohexanone (Ket-10) in this way as a yellow solid with a melting point of 104-108° C. in a yield of 97% (7.4 g).
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Synthesis routes and methods IV

Procedure details

165 ml hydrochloric acid (32 wt. %) were diluted with 100 ml water, 60.0 g dimethyl-(8-phenyl-1,4-dioxa-spiro[4.5]dec-8-yl)-amine were added to this approx. six molar hydrochloric acid and the mixture was stirred for 24 hours. The reaction mixture was washed three times with 50 ml diethyl ether each time, rendered alkaline (pH>10) with 100 ml sodium hydroxide solution (32 wt. %) and extracted three times with 100 ml methylene chloride each time. The extracts were combined, dried over sodium sulfate and filtered and the filtrate was concentrated. 36.1 g 4-dimethylamino-4-phenyl-cyclohexanone were obtained.
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Synthesis routes and methods V

Procedure details

Hydrogen chloride solution (50 ml, 6 mol/l) was added dropwise over 10 min to N,N-dimethyl-8-phenyl-1,4-dioxaspiro[4.5]decan-8-amine (4 g, 14 mmol) at 0° C. The cooling bath was removed and the solution stirred for 16 h at 25° C. Extraction was performed with ethyl acetate (3×50 ml), the aqueous phase was rendered alkaline with sodium hydroxide solution (6 mol/l) (pH=14) and extracted with dichloromethane (4×100 ml). The combined dichloromethane phases were washed with saturated sodium chloride solution, dried over sodium sulfate, filtered and concentrated to small volume under vacuum. The crude product was purified by column chromatography (silica gel) with 5% methanol in dichloromethane. Yield: 67%
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Dimethylamino)-4-phenylcyclohexan-1-one
Reactant of Route 2
4-(Dimethylamino)-4-phenylcyclohexan-1-one
Reactant of Route 3
4-(Dimethylamino)-4-phenylcyclohexan-1-one
Reactant of Route 4
4-(Dimethylamino)-4-phenylcyclohexan-1-one
Reactant of Route 5
4-(Dimethylamino)-4-phenylcyclohexan-1-one
Reactant of Route 6
4-(Dimethylamino)-4-phenylcyclohexan-1-one

Citations

For This Compound
1
Citations
A Fantinati, S Bianco, R Guerrini, S Salvadori… - Scientific reports, 2017 - nature.com
A diastereoselective synthesis of the title compound as a single E diastereomer has been efficiently accomplished by assembling the featured pyrano-indole scaffold of the spiro[…
Number of citations: 10 www.nature.com

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